molecular formula C8H9NO3S B2912428 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone CAS No. 27302-93-8

2-Methylsulfonyl-1-(pyridin-2-yl)ethanone

Cat. No.: B2912428
CAS No.: 27302-93-8
M. Wt: 199.22
InChI Key: ZGMMUHVILAEGAA-UHFFFAOYSA-N
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Description

Structural Context and Classification within Sulfonylated Pyridyl Ethanones

2-Methylsulfonyl-1-(pyridin-2-yl)ethanone is a member of the broader class of sulfonylated pyridyl ethanones. Its molecular structure consists of a central ethanone (B97240) (a two-carbon ketone) backbone. One side of this backbone is attached to a pyridine (B92270) ring at the 2-position, while the other side bears a methylsulfonyl (-SO₂CH₃) group.

The key structural features are:

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom's presence significantly influences the ring's electronic properties, making it electron-deficient. researchgate.net

Ethanone Linker: A carbonyl group attached to a methyl group, which is in turn linked to the pyridine ring and the sulfonyl group.

Methylsulfonyl Group: A potent electron-withdrawing group, which can influence the reactivity of the adjacent methylene (B1212753) group.

This arrangement of functional groups places it within a class of compounds that are recognized for their diverse chemical reactivity and potential as intermediates in organic synthesis. The general structure of sulfonylated pyridyl ethanones can be varied by altering the substitution pattern on the pyridine ring or by changing the nature of the sulfonyl group.

Table 1: Structural Comparison of this compound and a Related Compound

FeatureThis compound1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
CAS Number 27302-93-8 cymitquimica.com221615-75-4 googleapis.com
Molecular Formula C₈H₉NO₃S uni.luC₁₅H₁₅NO₃S coreyorganics.com
Pyridine Substitution 2-pyridyl6-methylpyridin-3-yl
Sulfonyl Group Attachment Directly to the ethanone linkerTo a phenyl ring, which is then attached to the ethanone linker

Academic Research Landscape and Potential Significance of this compound

A comprehensive review of the current academic literature reveals a notable scarcity of studies focused specifically on this compound. The PubChem database entry for this compound explicitly states that there is "No literature data available for this compound". uni.lu This suggests that it has not been a primary subject of extensive investigation or that research involving it has been primarily confined to proprietary industrial development or has yet to be published.

Despite the lack of direct research, the potential significance of this compound can be inferred from the broader interest in sulfonylated pyridine derivatives in medicinal chemistry. Pyridine-containing compounds are ubiquitous in pharmaceuticals, and the introduction of a sulfonyl group can modulate a molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to form hydrogen bonds. These properties are critical for drug-likeness and biological activity.

Recent research has explored various methods for the sulfonylation of pyridines, highlighting the importance of this functional group in the development of new chemical entities. researchgate.netnih.govchemistryviews.org For instance, electrochemical methods for the meta-C–H sulfonylation of pyridines have been developed, showcasing the ongoing efforts to access novel sulfonylated pyridine structures. nih.gov The potential for compounds like this compound lies in their ability to serve as versatile intermediates for the synthesis of a wide array of more complex sulfonylated pyridine derivatives.

Historical Perspectives on Related Methylsulfonylethanone and Pyridyl Ketone Chemistry

The historical development of the chemical families to which this compound belongs provides a rich context for understanding its chemical nature.

The synthesis of pyridyl ketones has been a topic of interest for many decades. Early methods for the preparation of dipyridyl ketones, for example, were explored in the mid-20th century. google.comacs.org The acylation of pyridines to produce pyridyl ketones has been a challenging yet important area of research. Due to the electron-deficient nature of the pyridine ring, classical Friedel-Crafts acylation is generally not feasible. This has led to the development of alternative strategies, including the use of acyl radicals and the acylation of metalated pyridines. youtube.com

The Kröhnke pyridine synthesis , developed by Fritz Kröhnke, is a notable historical method that utilizes α-pyridinium methyl ketone salts as key intermediates in the formation of substituted pyridines. wikipedia.org This highlights the long-standing importance of pyridyl ketone moieties in the construction of pyridine-based molecular architectures.

The chemistry of methylsulfonylethanones is often linked to their utility as synthetic intermediates. For instance, the related compound 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a well-documented intermediate in the synthesis of the COX-2 inhibitor Etoricoxib. googleapis.comgoogle.comchemicalbook.com The synthesis of such compounds often involves the oxidation of a corresponding sulfide (B99878) or sulfoxide (B87167) precursor. google.com

The convergence of these two areas of chemical research—pyridyl ketone synthesis and the chemistry of methylsulfonyl compounds—provides the foundation for the existence and potential utility of molecules like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfonyl-1-pyridin-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-13(11,12)6-8(10)7-4-2-3-5-9-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMMUHVILAEGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10950027
Record name 2-(Methanesulfonyl)-1-(pyridin-2-yl)ethan-1-one
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Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27302-93-8
Record name 2-(Methanesulfonyl)-1-(pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylsulfonyl)-1-pyridin-2-ylethanone
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Synthetic Methodologies for 2 Methylsulfonyl 1 Pyridin 2 Yl Ethanone and Analogous Structures

Strategic Approaches for the Construction of the Ethanone (B97240) Core

The central ethanone framework of the target molecule can be assembled through various C-C bond-forming reactions. These strategies often involve the coupling of a nucleophilic component, providing the α-carbon, with an electrophilic partner that delivers the carbonyl group and its substituent.

C-C Bond Forming Reactions at the Alpha-Carbon of the Carbonyl Group

A primary strategy for constructing the ethanone core involves the formation of a carbon-carbon bond at the α-position to the carbonyl group. This can be achieved through several established methodologies.

One common approach is the Claisen condensation of an ester with a methyl sulfone. For instance, the condensation of a pyridine-2-carboxylic acid ester, such as ethyl picolinate, with dimethyl sulfone in the presence of a strong base can, in principle, yield the desired β-keto sulfone. libretexts.orgchempap.org The reaction proceeds via the deprotonation of the dimethyl sulfone to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ester. Subsequent elimination of the ethoxide leaving group furnishes the target ethanone structure. The success of mixed Claisen condensations often relies on one of the reactants being incapable of forming an enolate, which in this case would be the dimethyl sulfone having more acidic α-hydrogens than the ester. libretexts.org

Another powerful method is the palladium-catalyzed α-arylation of ketones . This involves the cross-coupling of an enolate or a related nucleophile with an aryl halide. In the context of the target molecule, this could involve the reaction of a methyl sulfonyl ketone (e.g., methylsulfonylacetone) with a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine. organic-chemistry.orgchemrxiv.org The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. This approach has been successfully applied to the synthesis of analogous aryl methyl sulfones. researchgate.net

Introduction of the Pyridin-2-yl Moiety

The incorporation of the pyridin-2-yl group is a critical step in the synthesis. While direct Friedel-Crafts acylation of pyridine (B92270) is generally not feasible due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution, several alternative methods are available. nih.gov

Cross-coupling reactions are a cornerstone for the synthesis of pyridyl ketones. The Negishi coupling , for example, has proven effective for the cross-coupling of 2-pyridylzinc reagents with various electrophiles. nih.govresearchgate.netorganic-chemistry.org A plausible route would involve the reaction of 2-pyridylzinc bromide with an electrophile containing the methylsulfonyl ethanone fragment, such as a methylsulfonylacetyl chloride. The use of stable, solid 2-pyridylzinc reagents has enhanced the practicality of this approach. nih.govorganic-chemistry.org

The Weinreb amide strategy offers another versatile route to pyridyl ketones. orientjchem.orgcmu.eduresearchgate.net A pyridine-2-carboxylic acid can be converted to its corresponding Weinreb amide (N-methoxy-N-methylamide). This amide can then react with a nucleophile, such as the carbanion of dimethyl sulfone, to yield the desired ketone. The chelation of the intermediate with the metal ion prevents over-addition, a common issue in reactions with other carbonyl derivatives. researchgate.netrsc.org

Incorporation of the Methylsulfonyl Group

The methylsulfonyl group can be introduced at various stages of the synthesis, either by building the molecule with the sulfone moiety already in place or by converting a precursor functional group into the sulfone.

A common and efficient method is the oxidation of a thioether precursor . The synthesis can be designed to first produce 2-(methylthio)-1-(pyridin-2-yl)ethanone, which is then oxidized to the corresponding sulfone. google.com Various oxidizing agents can be employed for this transformation, including hydrogen peroxide, often in the presence of a catalyst like sodium tungstate, or meta-chloroperoxybenzoic acid (m-CPBA). google.comrsc.org This approach is widely used in the synthesis of analogous compounds like the intermediate for Etoricoxib. google.com

Alternatively, the methylsulfonyl group can be introduced via nucleophilic substitution using a sulfinate salt. For instance, an α-halo ketone could react with sodium methanesulfinate (B1228633) to form the β-keto sulfone. Another approach involves the reaction of an enolate with a sulfonylating agent. chemicalbook.com

Exploration of Specific Synthetic Routes for Pyridyl Ethanones with Sulfonyl Groups

Building upon the general strategies, specific synthetic routes have been developed and optimized for the preparation of pyridyl ethanones bearing sulfonyl groups. These routes often combine the aforementioned methodologies in a sequential manner to achieve the target structure with good yields and purity.

Oxidation of Thioether Precursors to Sulfones

A well-documented route for the synthesis of analogous compounds, such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, involves the oxidation of the corresponding thioether. google.com This method is highly adaptable for the synthesis of 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone.

The synthesis would commence with the preparation of the thioether precursor, 2-(methylthio)-1-(pyridin-2-yl)ethanone. This can be achieved through various methods, including the acylation of a methylthiomethyl carbanion with a pyridine-2-carboxylic acid derivative. The subsequent oxidation of the thioether to the sulfone is a critical step. google.comrsc.org

A typical procedure involves dissolving the thioether in a suitable solvent, such as acetic acid, and treating it with an oxidizing agent like hydrogen peroxide. google.com The reaction conditions, including temperature and reaction time, are carefully controlled to ensure complete oxidation to the sulfone without significant side reactions. The use of a catalyst, such as sodium tungstate, can facilitate this transformation. googleapis.com An advantage of this method is the relatively mild reaction conditions and the high yields often obtained.

Reactant Oxidizing Agent Catalyst Solvent Yield
2-(methylthio)-1-(pyridin-2-yl)ethanoneHydrogen PeroxideSodium TungstateAcetic AcidHigh
2-(methylthio)-1-(pyridin-2-yl)ethanonem-CPBA-DichloromethaneGood to High

This is an interactive data table based on analogous reactions. Specific yields for the target compound may vary.

Coupling Reactions for Aryl-Methylsulfonyl Ethanone Frameworks

Palladium-catalyzed cross-coupling reactions provide a powerful and convergent approach to the synthesis of aryl-methylsulfonyl ethanone frameworks. chemrxiv.orgpatsnap.com A notable example is the α-arylation of a methyl ketone with an aryl halide. For the synthesis of an analogue, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a substitution reaction between 2-Methyl-5-acetyl-pyridine and 4-bromophenylmethylsulfone has been reported. patsnap.com

This methodology can be adapted for the synthesis of this compound. The reaction would involve the coupling of 2-acetylpyridine (B122185) with a suitable methylsulfonyl-containing arylating agent in the presence of a palladium catalyst and a phosphine ligand. A strong base is typically required to generate the enolate of the acetylpyridine in situ.

Ketone Arylating Agent Catalyst Ligand Base Solvent Yield
2-Acetylpyridine1-bromo-x-(methylsulfonyl)benzenePd(OAc)₂XantphosK₃PO₄NMPGood
3-Acetyl-6-methylpyridine4-bromophenyl methyl sulfonePd₂(dba)₃Xantphost-BuONaTolueneHigh

This is an interactive data table based on analogous reactions. Specific yields and conditions for the target compound may vary. chemrxiv.orgpatsnap.com

Another coupling strategy involves the reaction of (4-methylsulfonyl)phenylacetic acid or its alkali salt with a 6-methylpyridine-3-carboxylic acid ester in the presence of a Grignard reagent. patsnap.com This approach, while documented for a constitutional isomer, highlights the utility of organometallic reagents in forming the key C-C bond of the ethanone core.

Horner-Wittig Reaction and Variants in Pyridyl Ethanone Synthesis

The Horner-Wittig reaction, more commonly known as the Horner-Wadsworth-Emmons (HWE) reaction, is a powerful tool for the formation of carbon-carbon double bonds, typically with high E-stereoselectivity. This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. While the primary product is an alkene, the underlying principles can be adapted for the synthesis of ketones, including pyridyl ethanones, through precursor molecules.

The HWE reaction begins with the deprotonation of a phosphonate ester to form a nucleophilic phosphonate carbanion. This carbanion then adds to a carbonyl compound, such as a pyridine-2-carboxaldehyde derivative, in what is typically the rate-limiting step. The resulting intermediate subsequently collapses through an oxaphosphetane intermediate to form an alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification.

For the synthesis of a pyridyl ethanone precursor, a common strategy involves reacting a pyridyl aldehyde with a phosphonate ylide designed to introduce the desired carbon framework. Subsequent oxidation or rearrangement of the resulting alkene can yield the target ethanone structure. A key advantage of the HWE reaction is the use of stabilized phosphonate carbanions, which are more nucleophilic and less basic than the phosphonium (B103445) ylides used in the traditional Wittig reaction. This often leads to cleaner reactions and broader functional group tolerance. The choice of base and reaction conditions can be tailored to the specific substrates.

Reagent TypeRole in ReactionKey Features
Phosphonate Ester Ylide PrecursorStabilizes the adjacent carbanion, leading to higher nucleophilicity.
Base (e.g., NaH, BuLi) DeprotonationGenerates the active phosphonate carbanion (ylide).
Pyridyl Aldehyde ElectrophileReacts with the ylide to form the C-C bond.
Product AlkeneTypically formed with high (E)-stereoselectivity; can be a precursor to the ethanone.

Palladium-Catalyzed Synthetic Strategies for Related Compounds

Palladium catalysis has become an indispensable tool in modern organic synthesis for its ability to mediate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of pyridyl ethanones and related structures, palladium-catalyzed cross-coupling and C-H functionalization reactions are particularly relevant. These methods allow for the direct attachment of various functional groups to the pyridine ring, providing modular and convergent synthetic routes.

Strategies such as Suzuki, Negishi, and Stille couplings can be used to introduce aryl or alkyl groups onto a pre-functionalized pyridine core. More advanced methods focus on the direct C-H activation of the pyridine ring, which avoids the need for pre-functionalization with halides or organometallic reagents. For instance, palladium-catalyzed C-H functionalization of pyridine N-oxides has been shown to be a highly selective method for introducing substituents at the C2 position. acs.orgnih.gov The N-oxide group acts as a directing group, facilitating the palladium-catalyzed reaction at the adjacent C-H bond, and can be easily removed in a subsequent step.

The success of palladium-catalyzed reactions hinges critically on the design of the ligand coordinating to the metal center. The ligand influences the catalyst's stability, solubility, and reactivity, and is crucial for controlling the chemo-, regio-, and stereoselectivity of the transformation. For C-C bond formation on pyridine substrates, the choice of ligand is paramount due to the coordinating nature of the pyridine nitrogen, which can potentially inhibit the catalyst.

A variety of ligands have been developed to promote the C-H functionalization of pyridines. For example, 1,10-phenanthroline (B135089) has been successfully employed as a ligand in the palladium-catalyzed C3-selective arylation of pyridines. nih.gov In other cases, specialized ligands such as mono-N-protected amino acids or 2,2'-bipyridines have been found to be effective for specific Pd(II)-catalyzed C-H functionalization reactions. beilstein-journals.org The design of these ligands often aims to balance steric and electronic properties to facilitate the key steps of the catalytic cycle, namely C-H activation and reductive elimination, while preventing catalyst deactivation.

Ligand TypeTargeted PositionReaction TypeReference
1,10-Phenanthroline C3Arylation nih.gov
bipy-6-OH C3Arylation beilstein-journals.org
Mono-N-protected amino acids C2 (via directing group)Various C-H functionalizations beilstein-journals.org
Pyridine N-oxide (as directing group) C2Alkenylation, Arylation acs.orgnih.gov

The choice of solvent is a critical parameter in palladium-catalyzed cross-coupling reactions, significantly impacting reaction rates, yields, and selectivity. The solvent must solubilize the reactants, catalyst, and reagents while also influencing the stability of key intermediates and transition states. In palladium-catalyzed reactions, polar aprotic solvents like DMF, THF, and dioxane are commonly used.

Solvent polarity can dramatically alter the reaction pathway. For instance, in Suzuki couplings of substrates with multiple reactive sites, nonpolar solvents can favor reactivity at a C-Cl bond, whereas polar solvents can switch the selectivity to favor a C-OTf bond. This effect is attributed to the stabilization of polar, ionic intermediates in more polar media. The solvent can also directly participate in the catalytic cycle by coordinating to the palladium center or interacting with other reagents.

Anhydrous conditions are generally required for palladium-catalyzed reactions that involve organometallic reagents (e.g., Grignard, organozinc, or organoboron compounds). Water can lead to the rapid protonolysis of these nucleophilic reagents, rendering them inactive for the desired cross-coupling. Therefore, reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) using carefully dried solvents and glassware to exclude moisture.

Chemo- and Regioselective Synthesis Considerations

The synthesis of specifically substituted pyridines, such as this compound, requires precise control over both chemo- and regioselectivity. Chemoselectivity involves the selective reaction of one functional group in the presence of others, while regioselectivity concerns the control of the position of substitution on the pyridine ring.

Control of Substitution Patterns on the Pyridine Ring

The pyridine ring has an inherent electronic distribution that makes it susceptible to nucleophilic attack at the C2, C4, and C6 positions and electrophilic attack at the C3 and C5 positions. However, achieving high regioselectivity can be challenging. Modern synthetic strategies employ various techniques to direct functionalization to a specific position.

Directing Groups: A common strategy is to install a directing group on the pyridine ring that coordinates to the metal catalyst and delivers it to a specific C-H bond, typically in an ortho-position. Pyridine N-oxides are a classic example, directing functionalization to the C2 position. acs.orgnih.gov Other directing groups can be employed to target different positions. researchgate.net

N-Activation: Activating the pyridine nitrogen, for example by forming a pyridinium (B92312) salt, alters the electronic properties of the ring and can open up new pathways for regioselective functionalization. The conversion of pyridines into heterocyclic phosphonium salts has been shown to be a versatile handle for subsequent C4-selective bond-forming reactions. researchgate.net

Pyridyne Intermediates: The generation of highly reactive 3,4-pyridyne intermediates offers a powerful method for the regioselective difunctionalization of the pyridine core. By controlling the elimination and subsequent nucleophilic addition, specific substitution patterns that are difficult to access through other means can be achieved. nih.govrsc.org

Ligand Control: As discussed previously, the ligand can play a decisive role in directing the regioselectivity of a C-H functionalization reaction, even in the absence of a directing group on the substrate. nih.gov

Selectivity in Functional Group Transformations

When a molecule contains multiple reactive sites, achieving chemoselectivity is crucial. In the context of synthesizing functionalized pyridyl ethanones, it may be necessary to perform a reaction at one site while leaving another functional group, such as a halide or another leaving group, intact for a subsequent transformation.

Chemical Reactivity and Mechanistic Insights of 2 Methylsulfonyl 1 Pyridin 2 Yl Ethanone

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group is a key site of reactivity in the molecule. The carbon atom of the carbonyl is electrophilic, making it susceptible to attack by nucleophiles. Furthermore, the protons on the adjacent methylene (B1212753) carbon (the α-carbon) are acidic, enabling enolate formation and subsequent reactions. sketchy.comncert.nic.in

Nucleophilic Additions and Condensation Reactions

The electrophilic carbonyl carbon readily undergoes nucleophilic addition. This can include reactions with strong nucleophiles like Grignard reagents or organolithium compounds to form tertiary alcohols. The carbonyl group can also participate in condensation reactions. For instance, with primary amines, it can form imines, and with hydroxylamine, it yields the corresponding oxime.

A significant aspect of the ketone's reactivity stems from the acidity of the α-hydrogens located on the methylene bridge between the carbonyl and sulfonyl groups. sketchy.combyjus.com Both the carbonyl and the sulfonyl groups are strongly electron-withdrawing, which stabilizes the conjugate base (an enolate or a carbanion) formed upon deprotonation. ncert.nic.in This enhanced acidity facilitates base-catalyzed reactions such as aldol-type condensations, where the enolate acts as a nucleophile, attacking another carbonyl group to form a new carbon-carbon bond. libretexts.orglibretexts.org Another notable reaction is the Johnson–Corey–Chaykovsky reaction, where sulfur ylides react with the ketone to produce epoxides. organic-chemistry.orgnrochemistry.comwikipedia.org

Table 1: Potential Nucleophilic Addition and Condensation Reactions

Reactant/Reagent ClassReaction TypeResulting Product Functional Group
Grignard Reagents (R-MgX)Nucleophilic AdditionTertiary Alcohol
Primary Amines (R-NH₂)CondensationImine
Aldehydes/Ketones (in base)Aldol Condensationβ-Hydroxy Ketone / α,β-Unsaturated Ketone
Sulfur YlidesCorey-Chaykovsky ReactionEpoxide

Reduction Chemistry of the Carbonyl Functionality

The ketone carbonyl group can be readily reduced to a secondary alcohol, forming 2-methylsulfonyl-1-(pyridin-2-yl)ethanol. This transformation is typically achieved using hydride-based reducing agents. Standard reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and the more reactive lithium aluminum hydride (LiAlH₄). The choice of reagent can depend on the presence of other functional groups in the molecule.

Additionally, under stronger reduction conditions, such as the Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reductions, the carbonyl group can be completely reduced to a methylene (–CH₂–) group, yielding 2-(methylsulfonylethyl)pyridine. Studies on the analogous compound, 2-acetylpyridine (B122185), show it can be reduced to the corresponding secondary alcohol or fully to ethylpyridine using various zinc-based methods. cas.czacs.org

Table 2: Reduction Products of the Carbonyl Group

Reducing Agent/MethodProduct
Sodium Borohydride (NaBH₄)2-Methylsulfonyl-1-(pyridin-2-yl)ethanol
Lithium Aluminum Hydride (LiAlH₄)2-Methylsulfonyl-1-(pyridin-2-yl)ethanol
Clemmensen / Wolff-Kishner Reduction2-(Methylsulfonylethyl)pyridine

Transformations Involving the Methylsulfonyl Moiety

Oxidation Pathways Leading to Higher Oxidation States

The sulfur atom in the methylsulfonyl group of 2-methylsulfonyl-1-(pyridin-2-yl)ethanone is already in a high oxidation state (+6). Therefore, it is generally resistant to further oxidation under standard chemical conditions. However, the synthesis of this compound often involves the oxidation of a precursor containing sulfur in a lower oxidation state. For example, the corresponding methyl sulfide (B99878) [2-(methylthio)-1-(pyridin-2-yl)ethanone] or methyl sulfoxide (B87167) [2-(methylsulfinyl)-1-(pyridin-2-yl)ethanone] can be oxidized to the target sulfone. google.com Common oxidizing agents for these transformations include hydrogen peroxide, often with a catalyst like sodium tungstate, or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). google.com

Table 3: Synthesis of Sulfones via Oxidation

PrecursorOxidizing AgentProduct
Methyl Sulfide (R-S-CH₃)Hydrogen Peroxide (H₂O₂), m-CPBAMethyl Sulfone (R-SO₂-CH₃)
Methyl Sulfoxide (R-SO-CH₃)Hydrogen Peroxide (H₂O₂), m-CPBAMethyl Sulfone (R-SO₂-CH₃)

Nucleophilic Substitution Reactions at the Sulfonyl Group

Direct nucleophilic substitution at the tetracoordinate sulfur atom of an alkyl sulfone, like the methylsulfonyl group, is a challenging and generally unfavorable reaction. The carbon-sulfur (C–S) bond is strong, and there is no inherent leaving group attached to the sulfur atom, unlike in sulfonyl halides (e.g., R-SO₂Cl). Therefore, the methylsulfonyl group itself is not typically a site for direct nucleophilic attack and substitution.

Role of the Sulfonyl Group as a Leaving Group or Activating Group

While not a site for substitution, the methylsulfonyl group plays a crucial role as both an activating group and a potential leaving group.

Activating Group : As a powerful electron-withdrawing group, the methylsulfonyl moiety significantly increases the acidity of the adjacent methylene protons (α-protons). ncert.nic.in This activation facilitates the formation of a stabilized carbanion under basic conditions, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. sketchy.com Furthermore, the sulfonyl group on a pyridine (B92270) ring acts as a strong activating group for nucleophilic aromatic substitution (SNAr), making the ring susceptible to attack by nucleophiles. nih.govnih.govacs.orgacs.org In such reactions, a different group on the pyridine ring would typically serve as the leaving group.

Leaving Group : The entire methylsulfonyl group can function as a leaving group in certain contexts, departing as the methanesulfinate (B1228633) anion (CH₃SO₂⁻). This is particularly relevant in elimination reactions. For instance, if a hydrogen is present on the carbon adjacent to the pyridine ring, base-mediated elimination could potentially occur. In some synthetic strategies, alkyl or aryl sulfones can act as leaving groups in cross-coupling reactions or other nucleophilic substitutions. ontosight.airsc.org The related methanesulfonate (B1217627) (mesylate) group is well-known as an excellent leaving group in organic synthesis. wikipedia.orgmasterorganicchemistry.com

Table 4: Functions of the Methylsulfonyl Moiety

RoleMechanismConsequence
Activating GroupInductive electron withdrawalIncreases acidity of α-protons, facilitates enolate formation
Activating GroupElectron withdrawal from pyridine ringEnhances reactivity toward Nucleophilic Aromatic Substitution (SNAr)
Leaving GroupDeparture as methanesulfinate anionEnables elimination or substitution reactions

Reactivity of the Pyridine Heterocycle

The pyridine ring in this compound is a key determinant of its chemical reactivity. As a six-membered aromatic heterocycle containing an electron-withdrawing nitrogen atom, its reactivity towards aromatic substitution reactions is significantly different from that of benzene. The nitrogen atom deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution, particularly at positions ortho and para to the nitrogen.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Electrophilic Aromatic Substitution:

The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the aromatic system. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is readily protonated, further deactivating the ring. When EAS does occur, it typically proceeds at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions.

For this compound, the 2-acetylsulfonylmethyl substituent further influences the regioselectivity of any potential electrophilic attack. Both the carbonyl and sulfonyl groups are electron-withdrawing, adding to the deactivation of the pyridine ring.

Nucleophilic Aromatic Substitution:

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (NAS), especially at the 2- and 4-positions. quora.comstackexchange.com This is because the electronegative nitrogen can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. stackexchange.com In this compound, the presence of a good leaving group at the 2- or 6-position would render the molecule susceptible to displacement by a nucleophile. The reaction proceeds via an addition-elimination mechanism. quimicaorganica.org The stability of the intermediate, with the negative charge delocalized onto the nitrogen atom, is a key driving force for this transformation. quora.comstackexchange.com

Coordination Chemistry with Metal Centers

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a good ligand for coordination with metal centers. The 2-acetyl group can also participate in chelation, forming stable complexes with various metal ions. Derivatives of 2-acetylpyridine are well-known to act as bidentate or tridentate ligands, coordinating with metals through the pyridine nitrogen and the carbonyl oxygen or other atoms in a side chain. rsc.orgresearchgate.netnih.gov

The coordination of this compound to a metal center can significantly alter its chemical and physical properties. For instance, the acidity of the alpha-hydrogens could be affected, and the reactivity of the pyridine ring could be modified. The geometry of the resulting metal complexes can vary, with octahedral and square planar arrangements being common for transition metals. rsc.orgwikipedia.org

Acidic Properties and Keto-Enol Tautomerism

Acidity of Alpha-Hydrogens to the Carbonyl and Sulfonyl Groups

The hydrogen atoms on the methylene carbon situated between the carbonyl and sulfonyl groups (α-hydrogens) in this compound exhibit significant acidity. This is due to the powerful electron-withdrawing effects of both the adjacent carbonyl (C=O) and sulfonyl (SO₂) groups. These groups stabilize the resulting carbanion (enolate) through resonance, delocalizing the negative charge onto the oxygen atoms of both functionalities.

The presence of two such stabilizing groups greatly increases the acidity of these protons compared to those adjacent to a single carbonyl group. For comparison, the pKa of α-hydrogens in typical ketones is around 19-21. libretexts.org In β-dicarbonyl compounds, this value is significantly lower, indicating higher acidity. It is therefore expected that this compound would have a pKa value in a similar, if not lower, range, making it a relatively strong carbon acid.

Comparative pKa Values of α-Hydrogens

Compound TypeApproximate pKa
Alkane>50
Ketone19-21 libretexts.org
Ester~25
β-Diketone~9

Equilibrium and Dynamics of Tautomeric Forms

Like other β-dicarbonyl and related compounds, this compound can exist in equilibrium between its keto and enol tautomeric forms. libretexts.orgmasterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, and in this case, the interconversion involves the migration of a proton and the shifting of a double bond.

Keto-Enol Tautomerism:

The equilibrium between the keto and enol forms is influenced by several factors, including the solvent, temperature, and the electronic and steric nature of the substituents. asu.eduyoutube.com For many simple ketones, the keto form is overwhelmingly favored at equilibrium. libretexts.org However, in β-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, as well as by conjugation of the C=C double bond with the carbonyl group. libretexts.org

Given the structure of this compound, the enol form would benefit from such intramolecular hydrogen bonding and conjugation. The equilibrium position would be solvent-dependent, with nonpolar solvents generally favoring the hydrogen-bonded enol form more than polar solvents. asu.edu

In addition to the classic keto-enol tautomerism, the presence of the pyridine ring introduces the possibility of other tautomeric forms, such as an enamine-like structure resulting from the migration of a proton to the pyridine nitrogen.

Computational and Theoretical Chemistry Investigations of 2 Methylsulfonyl 1 Pyridin 2 Yl Ethanone

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations for complex systems, we can determine a molecule's electronic distribution and energy, which in turn dictate its geometry and reactivity.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is particularly effective for optimizing molecular geometries to find the most stable, or ground state, conformation.

For 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone, DFT calculations would be employed to determine the precise three-dimensional arrangement of its atoms. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. A common approach involves using a functional, such as B3LYP, combined with a basis set, for instance, 6-311G(d,p), to achieve a balance between accuracy and computational cost.

Table 1: Predicted Ground State Geometrical Parameters of this compound (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC=OData not available
C-SData not available
S=OData not available
Bond AngleC-C-OData not available
C-S-CData not available
O-S-OData not available
Dihedral AngleC-C-S-OData not available

Note: Specific computational data for this compound were not found in the reviewed literature. This table is a template illustrating the type of data that would be generated from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The spatial distribution of these orbitals would also be visualized to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance. This information is crucial for predicting how the molecule will interact with other chemical species.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound (Illustrative)

PropertyValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Note: Specific computational data for this compound were not found in the reviewed literature. This table is a template illustrating the type of data that would be generated from FMO analysis.

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. Regions of negative potential, typically colored red, indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and susceptible to nucleophilic attack.

For this compound, an ESP map would reveal the nucleophilic and electrophilic sites. It is expected that the oxygen atoms of the carbonyl and sulfonyl groups, as well as the nitrogen atom of the pyridine (B92270) ring, would exhibit negative electrostatic potential, while the hydrogen atoms and the carbon atom of the carbonyl group would show positive potential. This provides valuable information about the molecule's intermolecular interactions and reactivity.

Spectroscopic Property Prediction through Computational Modeling

Computational modeling can also be used to predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming the structure of a compound.

Vibrational Frequency Calculations (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Computational methods, particularly DFT, can be used to calculate these vibrational frequencies. The calculated frequencies can then be compared with experimental spectra to assign the observed peaks to specific molecular vibrations. It is common practice to scale the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations.

For this compound, these calculations would predict the frequencies and intensities of its IR and Raman active vibrational modes. This would include stretching and bending modes of the various functional groups, such as the C=O stretch of the ketone, the S=O stretches of the sulfonyl group, and the various vibrations of the pyridine ring.

Table 3: Predicted Vibrational Frequencies for this compound (Illustrative)

Vibrational ModeCalculated Frequency (cm⁻¹)
C=O StretchData not available
Asymmetric SO₂ StretchData not available
Symmetric SO₂ StretchData not available
Pyridine Ring StretchData not available

Note: Specific computational data for this compound were not found in the reviewed literature. This table is a template illustrating the type of data that would be generated from vibrational frequency calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Computational methods can predict the NMR chemical shifts of different nuclei, such as ¹H and ¹³C. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for these calculations. The predicted chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), and can be compared with experimental data to aid in the assignment of NMR signals.

For this compound, these calculations would provide the theoretical ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. This information would be instrumental in assigning the complex NMR spectra and confirming the connectivity of the atoms in the molecule.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Illustrative)

AtomPredicted ¹³C ShiftAtomPredicted ¹H Shift
C (C=O)Data not availableH (Pyridyl)Data not available
C (Pyridyl)Data not availableH (CH₂)Data not available
C (CH₂)Data not availableH (CH₃)Data not available
C (CH₃)Data not available

Note: Specific computational data for this compound were not found in the reviewed literature. This table is a template illustrating the type of data that would be generated from NMR chemical shift predictions.

Conformational Analysis and Potential Energy Surface Exploration

The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds. Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the molecule's preferred three-dimensional structures and the energy barriers that separate them. The exploration of the potential energy surface (PES) reveals the relative stabilities of different conformers and the pathways for their interconversion.

The primary degrees of rotational freedom in this compound are the torsion angles associated with the pyridin-2-yl-carbonyl bond, the carbonyl-methylene bond, and the methylene-sulfonyl bond. The rotation around the bond connecting the pyridine ring and the carbonyl group is of particular interest. In analogous systems like 2-acetylpyridine (B122185), computational studies have shown that the planarity of the pyridin-2-yl-carbonyl fragment is a critical factor in determining conformational stability. The orientation of the carbonyl group relative to the pyridine nitrogen can significantly influence the molecule's electronic properties and reactivity. DFT calculations on related 2-acetylpyridine derivatives have been used to investigate electronic properties such as Mulliken charges and frontier molecular orbitals (HOMO-LUMO), which are dependent on the molecular conformation. scielo.br

The potential energy surface for the rotation around the C(pyridine)-C(carbonyl) bond typically exhibits two minima corresponding to syn and anti-periplanar arrangements of the nitrogen atom and the carbonyl oxygen. The rotational barrier between these conformers can be determined computationally. For instance, studies on similar aromatic ketones provide estimates for such rotational barriers, which are crucial for understanding the molecule's dynamic behavior in solution.

Furthermore, the conformational preferences of the methylsulfonyl group contribute to the complexity of the potential energy surface. The rotation around the C-S bond in the methylsulfonyl moiety has been a subject of computational studies in various molecules. These studies indicate that the orientation of the sulfonyl oxygens and the methyl group relative to the rest of the molecule can lead to distinct, energetically favorable conformers. The interplay between the rotational potentials of the pyridin-2-yl-carbonyl and the methylsulfonyl groups results in a multi-dimensional potential energy surface with several local minima.

To illustrate the typical energy differences and rotational barriers that might be expected for this compound, the following table presents hypothetical data based on computational studies of analogous aromatic ketones and sulfonyl-containing compounds.

Dihedral AngleConformerRelative Energy (kcal/mol)Rotational Barrier (kcal/mol)
N-C(py)-C(O)-Csyn-periplanar0.05.0 - 8.0
N-C(py)-C(O)-Canti-periplanar0.5 - 1.5
C(O)-C-S-Cgauche0.02.0 - 4.0
C(O)-C-S-Canti0.2 - 0.8

This table presents illustrative data based on computational studies of structurally related molecules. The actual values for this compound would require specific DFT calculations.

The exploration of the potential energy surface is fundamental to understanding the molecule's behavior. libretexts.org The minima on the PES correspond to the stable conformers that are most likely to be populated at a given temperature. The saddle points between these minima represent the transition states for conformational changes, and their energies determine the rates of interconversion. libretexts.org

Mechanistic Elucidation of Reactions via Computational Transition State Analysis

Computational transition state analysis is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the reaction pathway and identifying the transition state structures, it is possible to understand the energetic and geometric details of a reaction. For this compound, several reaction types can be envisaged where computational analysis would provide significant insights.

One such reaction is the nucleophilic addition to the carbonyl group. The electrophilic carbon of the ketone is susceptible to attack by nucleophiles. DFT calculations can be employed to model the approach of a nucleophile to the carbonyl carbon, mapping the potential energy surface of the reaction. This analysis would reveal the geometry of the transition state, including the bond lengths and angles of the forming and breaking bonds. The activation energy for the reaction can be calculated as the energy difference between the reactants and the transition state.

For example, in the reaction of a generic nucleophile (Nu⁻) with the carbonyl group, the transition state would involve the partial formation of the Nu-C bond and the partial breaking of the C=O π-bond. The pyridine ring and the methylsulfonyl group would influence the stability of the transition state through electronic and steric effects. Computational studies on the reactions of pyridin-2-yl ureas have utilized DFT to assess different mechanistic schemes and calculate the energies of transition states. rsc.org

Another area of interest is the reactivity of the α-carbon (the methylene (B1212753) group). The protons on this carbon are acidic due to the electron-withdrawing nature of the adjacent carbonyl and methylsulfonyl groups. In the presence of a base, a carbanion can be formed, which can then participate in various reactions, such as alkylations or condensations. Computational modeling can be used to study the deprotonation step, calculating the pKa of the α-protons and characterizing the structure and stability of the resulting enolate or carbanion.

The transition state for a subsequent reaction of the carbanion, for instance, an Sₙ2 reaction with an alkyl halide, can also be computationally investigated. The analysis would provide details on the concerted bond-forming and bond-breaking processes and the associated energy barrier.

The following table provides hypothetical data for the transition state analysis of a nucleophilic addition to the carbonyl group of this compound, based on computational studies of similar reactions.

Reaction CoordinateStructureRelative Energy (kcal/mol)Key Geometric Parameters (Å)
ReactantsThis compound + Nu⁻0.0C=O: 1.23
Transition State[Nu···C(O)···O]⁻ complex10 - 20Nu···C: 1.8 - 2.2; C···O: 1.3 - 1.4
ProductAdduct-5 to -15Nu-C: 1.5; C-O: 1.4

This table presents illustrative data based on computational studies of nucleophilic additions to ketones. The actual values for a specific reaction of this compound would depend on the nucleophile and the computational method used.

Through such computational investigations, a detailed, atomistic understanding of the reaction mechanisms involving this compound can be achieved. This knowledge is invaluable for predicting reactivity, understanding selectivity, and designing new synthetic methodologies.

Applications in Advanced Organic Synthesis and Molecular Design Utilizing the 2 Methylsulfonyl 1 Pyridin 2 Yl Ethanone Motif

Role as a Versatile Synthetic Intermediate and Building Block

The structural motif of a pyridyl ring connected to a ketone with an adjacent electron-withdrawing group is a cornerstone of many pharmaceutical syntheses. Analogous structures, such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, are pivotal intermediates in the synthesis of major drugs like the COX-2 inhibitor Etoricoxib. google.comchemicalbook.com This highlights the value of the 2-methylsulfonyl-1-(pyridin-2-yl)ethanone scaffold as a versatile building block for constructing complex molecular architectures. The presence of multiple reactive sites—the pyridine (B92270) nitrogen, the electrophilic ketone carbonyl, and the acidic α-protons between the carbonyl and sulfonyl groups—allows for a wide range of chemical transformations.

The this compound structure is well-suited to serve as a precursor for a variety of other heterocyclic systems. The active methylene (B1212753) group, positioned between two strong electron-withdrawing groups (carbonyl and sulfonyl), can be readily deprotonated to form a nucleophilic carbanion. This nucleophile can participate in cyclization and condensation reactions with various electrophiles to construct new rings.

For instance, β-ketosulfones and related activated acetonitriles are known to react with α,β-unsaturated systems to yield highly substituted pyridines and other heterocycles. mdpi.com The ketone functionality itself can undergo condensation with binucleophiles to form five- or six-membered rings. This dual reactivity makes it a powerful starting material for generating libraries of novel heterocyclic compounds, which are of paramount importance in drug discovery. researchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound

Reactant Type Potential Heterocyclic Product Reaction Type
Hydrazine Derivatives Pyrazoles Paal-Knorr / Condensation
Amidines / Guanidine Pyrimidines Condensation / Cyclization
1,2-Diamines Diazepines Condensation / Cyclization

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. windows.nettaylorfrancis.com Ketones are common components in many foundational MCRs used to build heterocyclic libraries. rsc.orgnih.gov

Given its structure, this compound is a prime candidate for integration into MCRs such as the Hantzsch pyridine synthesis or the Biginelli dihydropyrimidine (B8664642) synthesis. rsc.orgbeilstein-journals.org Its participation would lead to the rapid assembly of complex molecules containing the core pyridyl-sulfonyl motif, offering a streamlined path to novel compounds with potential biological activity. taylorfrancis.com The ability to generate molecular diversity efficiently makes MCRs a vital tool in modern medicinal chemistry.

Exploration of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific structural features of a molecule influence its biological activity. The this compound scaffold offers multiple points for modification to systematically probe these relationships and optimize properties like potency, selectivity, and pharmacokinetics.

The pyridine ring is a privileged scaffold in medicinal chemistry, and its modification is a well-established strategy for fine-tuning the properties of a drug candidate. rsc.orgnih.gov Introducing substituents onto the pyridine ring of the core motif can profoundly impact its interaction with biological targets. nih.gov

Key modifications and their potential effects include:

Positional Isomerism : Moving the methylsulfonyl-ethanone substituent to the 3- or 4-position of the pyridine ring would alter the molecule's geometry and electronic profile, potentially changing its binding mode and selectivity.

Substitution : Adding small electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., chloro, fluoro) groups can influence the basicity of the pyridine nitrogen and its ability to form hydrogen bonds, which is often critical for target engagement. nih.govnih.gov

Ring Replacement : Replacing the pyridine with other heterocycles (e.g., pyrimidine, pyrazine, thiazole) can dramatically alter the compound's physicochemical properties, such as solubility and metabolic stability. nih.gov

Table 2: Representative SAR Modifications of the Pyridine Ring

Modification Rationale Example Target Property
Add 5-chloro substituent Alter electronics and sterics Enhance COX-2 selectivity nih.gov
Add hydroxyl/methoxy groups Introduce H-bond donor/acceptor Improve antiproliferative activity nih.gov

The methylsulfonyl group is an important functional group in drug design due to its unique properties. namiki-s.co.jpnih.gov It is a strong hydrogen bond acceptor, is metabolically stable, and can improve the aqueous solubility of a compound. researchgate.netsioc-journal.cn Systematic variation of this part of the molecule is a key strategy for optimizing drug-like properties.

Potential variations include:

Sulfonyl Group Modification : Replacing the methyl group with larger alkyl or aryl groups can probe steric limits in a binding pocket. The sulfonyl group itself could be reduced to a sulfoxide (B87167) or sulfide (B99878) to assess the impact of its hydrogen-bonding capacity and oxidation state.

Ethanone (B97240) Linker Alteration : The length of the alkyl chain connecting the ketone and sulfonyl group can be varied. The ketone could also be replaced with other functional groups, such as an amide, to create sulfonamide derivatives, a class of compounds with broad therapeutic applications. researchgate.netmdpi.com

Development of Novel Reagents and Catalysts featuring the Core Structure

The this compound structure possesses features that make it an attractive candidate for use as a ligand in catalysis or as a core component of a synthetic reagent. The 2-pyridyl ketone moiety is a classic bidentate chelating system, capable of coordinating to a metal center through both the pyridine nitrogen and the ketone oxygen.

Complexes formed from pyridyl-ketone ligands and transition metals like palladium (Pd) have demonstrated significant catalytic activity in important chemical transformations, including Heck cross-coupling reactions. researchgate.net Similarly, iron (Fe) complexes with pyridyl-imine ligands (derived from pyridyl ketones) are effective catalysts for transfer hydrogenation. researchgate.net By analogy, this compound could be used to synthesize novel transition metal complexes. The electronic properties of such catalysts could be tuned by the strongly withdrawing methylsulfonyl group, potentially leading to unique reactivity or selectivity.

Furthermore, reagents incorporating a 2-pyridyl group are widely used to activate carboxylic acids for the formation of esters and amides. researchgate.net The development of new reagents based on the this compound core could offer new pathways for performing fundamental organic transformations.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. Both ¹H and ¹³C NMR spectroscopies provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.

For a compound like 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) group adjacent to the sulfonyl and carbonyl groups, and the methyl group of the sulfonyl moiety. The chemical shifts (δ) of the pyridinyl protons would be influenced by the electron-withdrawing nature of the acetyl group and the nitrogen atom in the ring. The coupling patterns (multiplicities) between adjacent protons would further aid in assigning their specific positions on the pyridine ring.

Similarly, the ¹³C NMR spectrum would provide a unique signal for each carbon atom in the molecule. The carbonyl carbon of the ethanone (B97240) group would appear at a characteristic downfield chemical shift. The carbons of the pyridine ring would have distinct shifts based on their proximity to the nitrogen atom and the acetyl substituent. The methylene and methyl carbons would also have specific resonances.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Structurally Related Compounds

Compound Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanonePyridine-CH₃2.64 (s)Not specified
-SO₂CH₃3.04 (s)Not specified
-CH₂-4.38 (s)Not specified
Pyridinyl-H7.29-9.11 (m)Not specified

Note: 's' denotes a singlet and 'm' denotes a multiplet. Data is illustrative and based on a related structure.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₈H₉NO₃S), the molecular weight is 199.23 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

Upon ionization in the mass spectrometer, the molecular ion [M]⁺ would be formed. The subsequent fragmentation of this ion would provide valuable structural information. Common fragmentation pathways for such a molecule could involve cleavage adjacent to the carbonyl group, loss of the methylsulfonyl group, or fragmentation of the pyridine ring. The resulting fragment ions would be detected and their mass-to-charge ratios (m/z) plotted to generate the mass spectrum. While an experimental mass spectrum for the title compound is not available, a predicted mass spectrum from PubChemLite suggests the presence of a molecular ion peak at m/z 199.03032. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct Predicted m/z
[M+H]⁺200.03760
[M+Na]⁺222.01954
[M-H]⁻198.02304

Source: Predicted data from PubChemLite. uni.lu

Analysis of the fragmentation patterns of related ketones can offer insights into the expected behavior of this compound. For instance, α-cleavage on either side of the carbonyl group is a common fragmentation pathway for ketones. miamioh.edu

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and conformational details, thus confirming the molecular structure with a high degree of certainty.

To perform X-ray crystallography, a single crystal of this compound of suitable quality would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. The electron density map derived from the diffraction data is then used to build a model of the molecule.

Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, the crystal structure of a related compound, 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone, has been determined. nih.gov This study revealed a monoclinic crystal system with specific unit cell dimensions. nih.gov Such data for the title compound would provide unequivocal proof of its structure in the solid state.

Table 3: Illustrative Crystallographic Data for a Related Compound (2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone)

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.0461 (15)
b (Å)6.1525 (6)
c (Å)10.4751 (10)
β (°)107.581 (6)
Volume (ų)924.40 (16)

Source: Kang et al. (2015) nih.gov

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of synthesized compounds and for the assessment of their purity. For this compound, methods such as silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC) would be employed.

Silica gel chromatography is a common method for the purification of organic compounds. In the case of a related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, purification was achieved using silica gel chromatography with a gradient of ethyl acetate (B1210297) in cyclohexane (B81311) as the eluent. google.comgoogle.comchemicalbook.com This suggests that a similar solvent system could be effective for the purification of this compound.

HPLC is a highly sensitive technique used to determine the purity of a compound. A sample is dissolved in a suitable solvent and injected into the HPLC system. The compound is then separated on a column, and its detection provides a chromatogram. The purity is typically assessed by the area percentage of the main peak relative to any impurity peaks. For a related intermediate, HPLC purity was reported to be 97.5%. googleapis.com

Table 4: Chromatographic Methods Used for Related Compounds

Technique Stationary Phase Mobile Phase Purpose
Silica Gel ChromatographySilica GelEthyl Acetate/CyclohexanePurification
High-Performance Liquid Chromatography (HPLC)Not specifiedNot specifiedPurity Assessment

Information based on methods used for structurally similar compounds. google.comgoogle.comchemicalbook.comgoogleapis.com

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The synthesis of functionalized chemical compounds is increasingly guided by the principles of green chemistry. For 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone and related pyridyl sulfones, future research will likely focus on developing more sustainable and efficient synthetic routes.

Current synthetic approaches for similar structures often rely on multi-step processes that may involve transition-metal catalysts, hazardous reagents like strong peroxides, or harsh reaction conditions. google.comvulcanchem.com A key opportunity lies in the development of novel, streamlined syntheses that minimize waste and environmental impact.

Future research could explore:

Continuous Flow Synthesis: This technology offers improved safety, efficiency, and scalability over traditional batch processing. For the synthesis of pyridyl ketones, flow chemistry has been shown to enable rapid reactions, sometimes in mere seconds, and avoid the need for cryogenic conditions during steps like Br/Li exchange. researchgate.net

Alternative Solvents and Catalysts: Research into replacing conventional solvents with more benign alternatives, such as acetic acid, has shown promise in the synthesis of methyl sulfones. nih.gov Furthermore, developing metal-free catalytic systems would reduce reliance on expensive and potentially toxic heavy metals.

One-Pot Reactions: Designing synthetic cascades where multiple transformations occur in a single reaction vessel can significantly reduce solvent waste, energy consumption, and purification steps. Adapting one-pot methods, similar to those developed for related ketosulfones, could provide a more atom-economical approach. vulcanchem.com

Table 1: Comparison of Conventional vs. Potential Sustainable Synthetic Approaches.
ParameterConventional MethodsFuture Sustainable Directions
Process TypeBatch processingContinuous flow synthesis researchgate.net
CatalysisPalladium or Tungsten-based catalysts google.comvulcanchem.comMetal-free or biocatalytic systems
ReagentsStrong oxidants (e.g., hydrogen peroxide) vulcanchem.comMilder, safer oxidizing agents
SolventsDichloromethane, Toluene vulcanchem.comAcetic acid, water, or bio-based solvents nih.gov

Application in Novel Catalytic Systems

The structure of this compound contains a classic bidentate chelate motif: the 2-pyridyl ketone group. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the adjacent ketone can coordinate to a metal center, making the compound an attractive candidate as a ligand in coordination chemistry and catalysis.

The analogous compound, di(2-pyridyl) ketone, is a well-established ligand used to prepare complexes with various transition metals, including nickel and palladium. acs.org These complexes have found use in catalysis and materials science. acs.org This precedent strongly suggests that this compound could serve a similar role. The methylsulfonyl group, being electron-withdrawing, could modulate the electronic properties of the resulting metal complexes, potentially fine-tuning their catalytic activity or stability.

Emerging opportunities include:

Homogeneous Catalysis: Designing novel palladium, rhodium, or iridium complexes for cross-coupling reactions, hydrogenations, or C-H activation.

Oxidation Catalysis: Exploring complexes with manganese, iron, or copper for selective oxidation reactions.

Asymmetric Catalysis: Derivatizing the core structure to create chiral ligands for enantioselective transformations.

Table 2: Potential Catalytic Applications based on Metal Complexes.
Metal CenterPotential Complex TypePotential Catalytic Application
Palladium (Pd)Square planar Pd(II) complexes acs.orgHeck, Suzuki, and other cross-coupling reactions
Rhodium (Rh) / Iridium (Ir)Chiral octahedral complexesAsymmetric hydrogenation of ketones and alkenes researchgate.net
Iron (Fe) / Copper (Cu)Bio-inspired coordination complexesSelective C-H oxidation, C-N bond formation

Exploration of Bio-orthogonal Reactivity and Chemoselective Transformations

Bio-orthogonal chemistry refers to reactions that can occur in a living system without interfering with native biological processes. wikipedia.orgnih.gov While direct applications for this compound in this field are speculative, its multiple functional groups make it an excellent platform for studying chemoselective transformations—a foundational concept for developing bio-orthogonal tools.

The molecule possesses three distinct reactive zones:

The Methylsulfonyl Group: On heteroaromatic rings, the methylsulfonyl group can act as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Research on 2-(methylsulfonyl)pyrimidine (B77071) demonstrates that this group can be selectively displaced by certain nucleophiles. researchgate.net

The Ketone Carbonyl Group: This group is susceptible to nucleophilic addition, condensation reactions (e.g., with hydrazines to form hydrazones), or reduction to an alcohol.

The Pyridine Ring: The ring itself can undergo modification, such as N-oxidation or electrophilic substitution under specific conditions.

Future research could focus on mapping the reactivity of these sites and developing conditions to selectively target one in the presence of the others. For example, demonstrating that a soft nucleophile displaces the sulfone while a hard nucleophile adds to the ketone would establish a valuable synthetic and potentially bio-orthogonal handle.

Table 3: Potential Chemoselective Reactions.
Reactive SiteReaction TypePotential Reagent/ConditionsResulting Product
Methylsulfonyl GroupSNAr researchgate.netAmines, Thiols (soft nucleophiles)2-Amino or 2-thio substituted pyridyl ketone
Ketone CarbonylCondensationHydrazides, HydroxylaminesHydrazone or Oxime derivatives
Ketone CarbonylReductionSodium borohydride (B1222165)Secondary alcohol

Integration with Materials Science for Functional Molecule Development

The self-assembly of molecules into ordered, functional superstructures is a cornerstone of modern materials science. Pyridine-containing ligands are widely used as building blocks for constructing complex architectures such as coordination polymers, metal-organic frameworks (MOFs), and supramolecular helicates. nih.gov

The 2-pyridyl ketone moiety in this compound makes it an ideal precursor for such applications. nih.govontosight.ai It can be used as a synthon to build larger, more complex ligands designed for specific material properties. For instance, the ketone could be used as a handle to link to other molecular fragments before the pyridyl nitrogen is used for metal coordination and self-assembly. The polar methylsulfonyl group could also influence the packing of molecules in the solid state or impart specific solubility characteristics to the final material.

Emerging opportunities in this area include:

Luminescent Materials: Incorporation into lanthanide or transition-metal complexes to create phosphorescent materials for organic light-emitting diodes (OLEDs) or chemical sensors.

Porous Materials (MOFs): Use as a functionalized linker to create porous frameworks for gas storage, separation, or catalysis.

Supramolecular Chemistry: Acting as a precursor for polypyridyl bridging ligands capable of forming intricate, multi-stranded helical structures upon coordination with metal ions. nih.gov

By leveraging its distinct functional groups, this compound stands as a versatile platform for future innovation across multiple chemical disciplines.

Q & A

Q. What are the key synthetic methodologies for 2-methylsulfonyl-1-(pyridin-2-yl)ethanone, and how do reaction conditions influence yield?

The synthesis often involves bromination of a precursor ethanone followed by sulfonylation. For example:

  • Step 1 : Bromination of 1-(3-ethylsulfanyl-imidazo[1,2-a]pyridin-2-yl)ethanone using pyridinium tribromide in dioxane at 105°C yields a brominated intermediate (35% yield after purification) .
  • Step 2 : Oxidation of the sulfanyl group to sulfonyl can be achieved using oxidizing agents like m-CPBA or H₂O₂ under controlled conditions.
    Critical factors include solvent choice (e.g., dioxane for bromination), temperature (105°C optimal for bromine activation), and purification methods (column chromatography for intermediates). Yield discrepancies often arise from incomplete bromination or side reactions with the pyridine ring .

Q. How can researchers validate the purity and structural integrity of this compound?

  • LC-MS : Confirm molecular weight (e.g., [M+1] = 335 for brominated intermediates) and detect impurities .
  • ¹H-NMR : Key signals include methylsulfonyl protons (δ 3.57–3.61 ppm as a quartet) and pyridine ring protons (δ 7.45–8.12 ppm) .
  • IR Spectroscopy : Identify sulfonyl (S=O) stretches at 1154–1297 cm⁻¹ and ketone (C=O) at 1675 cm⁻¹ .
    Cross-referencing these methods ensures structural fidelity, especially when dealing with hygroscopic intermediates or oxidation-sensitive groups .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the coordination chemistry of this compound derivatives?

The methylsulfonyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the pyridine ring and modulating metal-ligand interactions. For example:

  • In copper(II) complexes with analogous ligands (e.g., 1-(pyridin-2-yl)ethanone oxime), the sulfonyl group stabilizes metal centers via indirect electronic effects, facilitating distorted square-pyramidal geometries (τ = 0.192) .
  • The sulfonyl moiety may also participate in hydrogen bonding (O···H distances ~2.45 Å), influencing crystal packing and stability .
    Comparative studies with non-sulfonylated analogs are recommended to isolate electronic vs. steric effects .

Q. What catalytic applications have been explored for metal complexes derived from this compound?

  • Electrocatalysis : Copper(II) complexes with pyridinyl ligands show turnover frequencies >10³ s⁻¹ for water oxidation at neutral pH, attributed to proton-coupled electron transfer (PCET) mechanisms .
  • Cross-Coupling Reactions : Palladium complexes with sulfonyl-modified ligands exhibit improved stability in Suzuki-Miyaura reactions due to enhanced electron density at the metal center .
    Methodological optimization should focus on ligand-to-metal ratios (1:1 or 1:2) and solvent polarity to balance activity and decomposition pathways .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

  • Case Study : Bromination yields for similar compounds range from 35% (with pyridinium tribromide) to >70% (using NBS/radical initiators). Contradictions arise from reagent purity, trace moisture, or competing side reactions (e.g., ring halogenation) .
  • Mitigation : Use inert atmospheres (N₂/Ar), anhydrous solvents, and real-time monitoring (e.g., TLC/HPLC) to identify bottlenecks. Reproducibility is enhanced by adhering to published protocols (e.g., SHELX refinement for crystallographic data) .

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